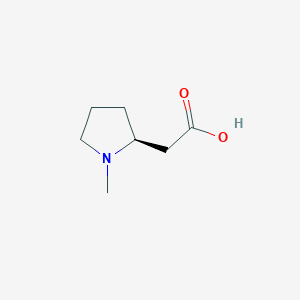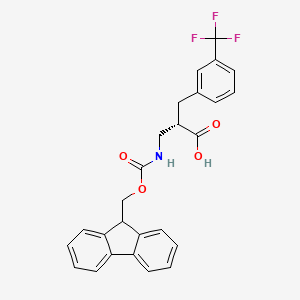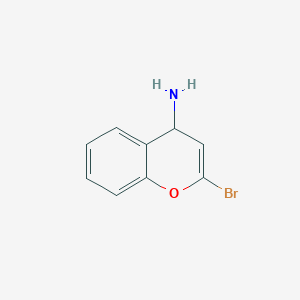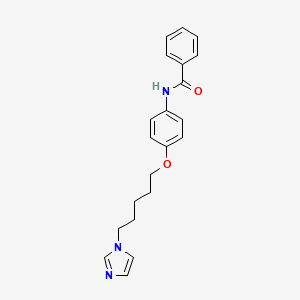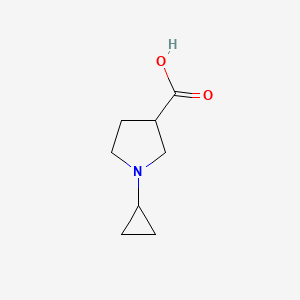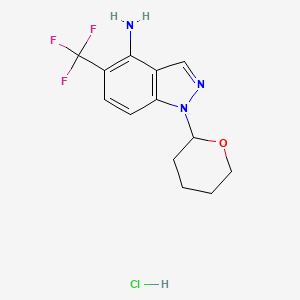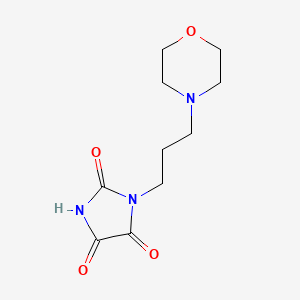
1-(3-Morpholinopropyl)imidazolidine-2,4,5-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Morpholinopropyl)imidazolidine-2,4,5-trione is a compound that belongs to the class of imidazolidine-2,4,5-triones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a morpholine ring attached to a propyl chain, which is further connected to an imidazolidine-2,4,5-trione core.
Métodos De Preparación
The synthesis of 1-(3-Morpholinopropyl)imidazolidine-2,4,5-trione typically involves the reaction of glycoluril with potassium persulfate. Glycoluril is obtained by the condensation of urea and glyoxal. The oxidation of glycoluril with potassium persulfate in water at 75°C for 2 hours yields imidazolidine-2,4,5-trione . The morpholinopropyl group can be introduced through subsequent reactions involving appropriate reagents and conditions.
Análisis De Reacciones Químicas
1-(3-Morpholinopropyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using mild oxidants like potassium persulfate.
Substitution: It can undergo substitution reactions where the morpholinopropyl group can be replaced or modified using different reagents.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common reagents used in these reactions include potassium persulfate for oxidation and sodium methylate for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Morpholinopropyl)imidazolidine-2,4,5-trione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the production of other chemical intermediates and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(3-Morpholinopropyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets, such as cholinergic enzymes. The compound inhibits the activity of acetylcholinesterase and butyrylcholinesterase by binding to their active sites, preventing the breakdown of neurotransmitters like acetylcholine . This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease.
Comparación Con Compuestos Similares
1-(3-Morpholinopropyl)imidazolidine-2,4,5-trione can be compared with other imidazolidine-2,4,5-triones and similar compounds like pirimidine-2,4,6-triones. These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and solubility . For example, pirimidine-2,4,6-triones have been studied as soluble epoxide hydrolase inhibitors with enhanced water solubility .
Similar compounds include:
- 1-(2,6-diisopropyl-phenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-imidazolidine-2,4,5-trione
- Pirimidine-2,4,6-triones
These comparisons highlight the unique properties of this compound, such as its specific inhibitory activity on cholinergic enzymes and its potential therapeutic applications.
Propiedades
Fórmula molecular |
C10H15N3O4 |
|---|---|
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
1-(3-morpholin-4-ylpropyl)imidazolidine-2,4,5-trione |
InChI |
InChI=1S/C10H15N3O4/c14-8-9(15)13(10(16)11-8)3-1-2-12-4-6-17-7-5-12/h1-7H2,(H,11,14,16) |
Clave InChI |
JWDKFGULYNGENK-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCCN2C(=O)C(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


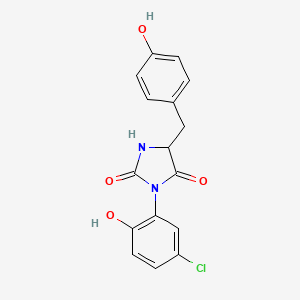
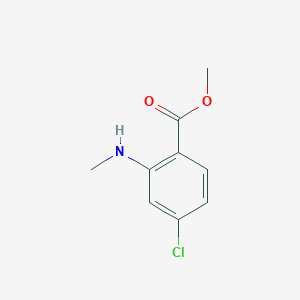
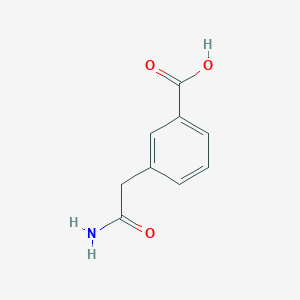

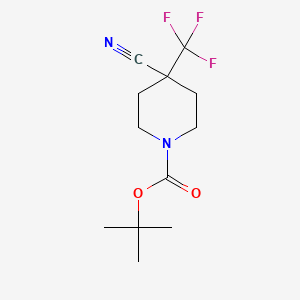
![2-Fluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12942334.png)
